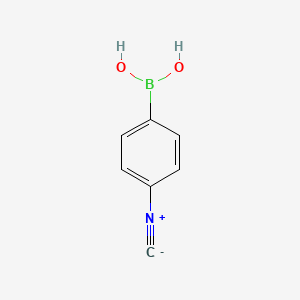

(4-Isocyanophenyl)boronic acid

Description

Properties

Molecular Formula |

C7H6BNO2 |

|---|---|

Molecular Weight |

146.94 g/mol |

IUPAC Name |

(4-isocyanophenyl)boronic acid |

InChI |

InChI=1S/C7H6BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,10-11H |

InChI Key |

XKLVMHOYNPHARI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)[N+]#[C-])(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isocyanophenyl Boronic Acid and Its Analogues

Established Synthetic Pathways to Arylisocyanide Boronic Acids

The preparation of arylisocyanide boronic acids typically involves a multi-step process, beginning with a suitably substituted aniline (B41778) derivative. The two primary functional groups, the isocyanide and the boronic acid, are introduced through carefully orchestrated reaction sequences.

Classical Formylation and Dehydration Procedures

A common and well-established method for the synthesis of isocyanides is the dehydration of the corresponding formamide (B127407). nih.govpsu.eduorgsyn.org This two-step process begins with the formylation of a primary amine. nih.gov The resulting N-substituted formamide is then subjected to dehydration using a variety of reagents. nih.gov Phosphorus oxychloride (POCl3) in the presence of a base like triethylamine (B128534) is a frequently used and effective dehydrating agent for this transformation. nih.govresearchgate.net Other dehydrating systems include phosgene, diphosgene, and tosyl chloride in combination with a base. nih.gov The Burgess reagent has also been shown to be a highly effective, halide-free alternative for the dehydration of formamides to isocyanides. psu.edu

This classical approach is central to the synthesis of isocyanophenylboronic acids. The synthesis of both para- and meta-isocyanophenylboronic acids has been achieved through this formylation/dehydration sequence. nih.gov

Strategic Routes to Para- and Meta-Isocyanophenylboronic Acids

The strategic synthesis of para- and meta-isocyanophenylboronic acids leverages the classical formylation and dehydration methodology. nih.gov The starting materials for these syntheses are the corresponding aminophenylboronic acids. For instance, 4-aminophenylboronic acid can be formylated and subsequently dehydrated to yield (4-isocyanophenyl)boronic acid. A similar strategy is employed for the meta-isomer, starting from 3-aminophenylboronic acid.

The positioning of the functional groups (ortho, meta, or para) on the phenyl ring significantly influences the reactivity and properties of the resulting molecule. masterorganicchemistry.com These positional isomers serve as valuable and distinct building blocks in organic synthesis.

Precursor Design and Synthesis for Boronic Acid and Isocyanide Moieties

The synthesis of this compound relies on the availability of suitable precursors that already contain either the boronic acid or a group that can be converted into it, and an amino group that can be transformed into the isocyanide.

A key precursor is 4-aminophenylboronic acid . This compound can be prepared by the hydrogenation reduction of 4-nitrophenylboronic acid. google.com The resulting 4-aminophenylboronic acid can then undergo formylation and dehydration to produce the target molecule. nih.govgoogle.com

Another important precursor is 4-cyanophenylboronic acid . sigmaaldrich.comscbt.com While not directly used to form the isocyanide via dehydration, it serves as a crucial starting material for other synthetic transformations and as a comparative compound in reactivity studies. The synthesis of arylboronic acids, in general, can be achieved through several methods, including the reaction of aryl Grignard reagents with trialkyl borates, or through palladium-catalyzed cross-coupling reactions such as the Miyaura borylation. organic-chemistry.orgresearchgate.netwikipedia.orgnih.govgoogle.com

The following table provides a summary of key precursors:

| Precursor Compound | CAS Number | Molecular Formula | Key Synthetic Role |

| 4-Aminophenylboronic acid | 20550-13-2 | C6H8BNO2 | Direct precursor to this compound via formylation and dehydration. google.com |

| 4-Nitrophenylboronic acid | 22596-33-0 | C6H6BNO4 | Starting material for the synthesis of 4-aminophenylboronic acid. google.com |

| 4-Cyanophenylboronic acid | 126747-14-6 | C7H6BNO2 | A related arylboronic acid used in various coupling reactions. sigmaaldrich.comscbt.com |

Challenges and Innovations in Scale-Up and Purification for Research Applications

The scale-up and purification of boronic acids and their derivatives, including this compound, present several challenges for research applications. carbogen-amcis.com

Challenges:

Purification: Boronic acids can be difficult to purify using standard chromatographic techniques like silica (B1680970) gel chromatography due to their polarity and potential for interaction with the stationary phase, leading to streaking and poor separation. reddit.comchemicalforums.comresearchgate.net The presence of both a basic nitrogen (in the amino precursor) and a Lewis acidic boron can further complicate chromatographic purification. chemicalforums.com

Stability: Isocyanides can be unstable and may decompose at room temperature, necessitating immediate use after preparation. nih.govnih.gov Boronic acids themselves can undergo dehydration to form boroxines (anhydrides), and boronic esters are susceptible to hydrolysis. sigmaaldrich.comacs.org

Reaction Control: The synthesis of boronic acids via organometallic routes often requires cryogenic temperatures and strictly controlled conditions to avoid side reactions. google.com

Innovations and Solutions:

Alternative Purification Methods: Recrystallization from suitable solvents like hot water or ethanol (B145695) is a common and effective method for purifying arylboronic acids. reddit.com The formation of crystalline adducts, for example with diethanolamine, can facilitate purification. reddit.com Extraction techniques using sorbitol to selectively pull the boronic acid into an aqueous layer have also been developed. reddit.com For boronate esters, purification on neutral alumina (B75360) has been successful. researchgate.net

Improved Synthetic Routes: The development of palladium-catalyzed borylation reactions, such as the Miyaura borylation, allows for the synthesis of boronic acids and esters under milder conditions and with greater functional group tolerance. nih.govcarbogen-amcis.com Using reagents like tetrahydroxydiboron (B82485) can simplify the process by directly yielding the boronic acid, avoiding a separate hydrolysis step. nih.govcarbogen-amcis.com

Process Optimization for Scale-Up: For larger scale synthesis, careful optimization of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, is crucial. carbogen-amcis.com In-process monitoring can help to identify and control the formation of impurities. carbogen-amcis.com

Stereochemical Control in the Synthesis of Related Boronic Acid Derivatives

While this compound itself is achiral, the principles of stereochemical control are highly relevant in the synthesis of related chiral boronic acid derivatives. The ability to introduce stereocenters with high fidelity is a cornerstone of modern asymmetric synthesis. acs.org

Boronic esters are particularly useful for stereocontrolled carbon-carbon and carbon-heteroatom bond formations. acs.org Chiral auxiliaries, such as pinanediol, can be used to create chiral boronic esters. acs.org Reactions of these chiral esters, for instance, with α-haloalkyl lithium reagents, can proceed with high diastereoselectivity, allowing for the construction of specific stereoisomers. acs.org

Catalytic asymmetric hydroboration is another powerful technique for preparing enantioenriched alkylboronic esters from alkenes. acs.org Chiral catalysts, often based on transition metals like cobalt or copper, can direct the hydroboration to occur with high regioselectivity and enantioselectivity. acs.org The resulting chiral boronic esters are versatile intermediates that can be transformed into a wide range of other chiral molecules with retention of stereochemistry. acs.org

The development of methods for the stereospecific derivatization of boronic esters further expands their utility in asymmetric synthesis, enabling the creation of complex molecules with multiple stereocenters. acs.org

Reactivity and Mechanistic Studies of 4 Isocyanophenyl Boronic Acid

Multicomponent Reactions (MCRs) Incorporating (4-Isocyanophenyl)boronic Acid

The dual functionality of this compound makes it an ideal component for isocyanide-based multicomponent reactions (IMCRs). These reactions allow for the rapid assembly of diverse molecular scaffolds, often with the boronic acid group remaining intact for subsequent transformations, such as Suzuki couplings. nih.gov

Ugi-Type Four-Component Reactions (U-4CR)

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.comorganic-chemistry.org The incorporation of this compound into the Ugi reaction provides a direct route to peptidomimetics bearing a boronic acid "warhead," a feature of interest in medicinal chemistry. nih.gov

The versatility of the Ugi reaction allows for the use of a wide array of starting materials. When this compound is employed as the isocyanide component, various acids, amines, and carbonyl compounds can be used to generate a library of structurally diverse α-acylamino amides. nih.govresearchgate.net For instance, the reaction of this compound with a diverse set of boronic building blocks as the amine or acid component has been shown to produce peptidomimetics in good to excellent yields. nih.gov These reactions typically proceed smoothly at room temperature over 24-48 hours. nih.gov

A notable variant involves the use of β-amino acids as the amine component, leading to the formation of peptidomimetics containing a β-amino acid residue. unimi.it The reaction conditions for these transformations have been optimized, and they have been shown to be compatible with a range of isatins and isocyanides, including those derived from chiral, non-racemic α-amino acids, without the need for a catalyst. nih.gov

| Amine Component | Carbonyl Component | Acid Component | Isocyanide Component | Product Type | Yield (%) | Reference |

| Benzylamine | Benzaldehyde | Acetic Acid | This compound | α-Acylamino amide | Not specified | nih.gov |

| Aniline (B41778) | Formaldehyde | Gallic Acid | This compound | α-Acylamino amide | Not specified | nih.gov |

| Isopropylamine | Cinnamic Acid | Cinnamic Acid | This compound | α-Acylamino amide | Not specified | nih.gov |

| β-Alanine | Isatin | - | This compound | Oxindole-β-lactam hybrid | Not specified | nih.gov |

Table 1: Examples of Ugi-4CR Variants Incorporating this compound or Related Boronic Acid Derivatives.

The Ugi-tetrazole four-component reaction (UT-4CR) is a variation of the Ugi reaction where hydrazoic acid (often generated in situ from sodium azide) replaces the carboxylic acid component, leading to the formation of 1,5-disubstituted tetrazoles. researchgate.netbeilstein-journals.org These tetrazole derivatives are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids and cis-amide moieties. nih.govnih.gov

The reaction of this compound in a UT-4CR allows for the direct synthesis of tetrazole derivatives containing a boronic acid group. nih.gov For example, the reaction of p-formyl-phenylboronic acid in a UT-4CR yielded the corresponding tetrazole adduct in an 85% yield. nih.gov This approach combines the privileged tetrazole ring with the boronic acid moiety, providing access to potential protease inhibitors. nih.gov The reaction can be carried out under microwave irradiation at 60 °C in trifluoroethanol (TFE) for 30 minutes. researchgate.net

| Carbonyl Component | Amine Component | Azide (B81097) Source | Isocyanide Component | Product Type | Yield (%) | Reference |

| p-Formyl-phenylboronic acid | Not specified | Not specified | Not specified | Tetrazole adduct | 85 | nih.gov |

| Various aldehydes/ketones | Various amines | Trimethylsilyl azide (TMSN3) | Boron-containing isocyanide | Boron-containing tetrazole | 42-97 | researchgate.net |

Table 2: Examples of UT-4CR for the Synthesis of Boron-Containing Tetrazoles.

In the Ugi-lactam three-component reaction (UL-3CR), a β- or γ-amino acid is used as the bifunctional component, which contains both the amine and carboxylic acid functionalities. This leads to the formation of β- or γ-lactams, respectively. nih.gov These strained cyclic amides are important structural motifs in various natural products and antibiotics. nih.gov

The use of substituted formyl-phenylboronic acids in the UL-3CR with different β-amino acids or γ-aminobutyric acid under microwave conditions (100 °C, 1 hour) has been shown to afford the corresponding lactams in moderate to good yields. nih.gov When substituted β-amino acids are used, a 1:1 mixture of diastereomers is typically formed. nih.gov

| Amino Acid Component | Carbonyl Component | Isocyanide Component | Product Type | Yield | Reference |

| β-Amino acids | 3- and 4-Formylphenylboronic acids | Not specified | β-Lactams | Moderate to good | nih.gov |

| γ-Aminobutyric acid | 3- and 4-Formylphenylboronic acids | Not specified | γ-Lactams | Moderate to good | nih.gov |

Table 3: Examples of UL-3CR for the Synthesis of Boron-Containing Lactams.

The Gröbcke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a powerful method for the synthesis of imidazo[1,2-a]pyridines and related fused heterocycles. rsc.orgnih.govresearchgate.net It involves the reaction of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. researchgate.net This reaction can be catalyzed by Lewis or Brønsted acids, such as scandium triflate or perchloric acid. nih.govresearchgate.net

This compound has been successfully employed in the GBB-3CR. nih.gov For instance, the reaction of this compound (generated in situ) with 2-aminopyridine (B139424) and an aldehyde yielded the corresponding imidazo[1,2-a]pyridine (B132010) derivative. nih.gov The reaction can be performed at room temperature or under microwave conditions, often with the use of a catalyst like Sc(OTf)3. nih.gov Research has shown that 2-aminopyrazines tend to give lower yields compared to 2-aminopyridines in this reaction, which is attributed to their lower nucleophilicity. beilstein-journals.org

| Amidine Component | Carbonyl Component | Isocyanide Component | Product Type | Yield (%) | Reference |

| 2-Aminopyridine | p-Formyl-phenylboronic acid | Isocyanide from alanine (B10760859) methyl ester | Imidazo[1,2-a]pyridine derivative | Not specified | nih.gov |

| 2-Aminopyridine | Aldehyde | This compound | Imidazo[1,2-a]pyridine derivative | Not specified | nih.gov |

| 2-Aminopyridines | Various aldehydes | Various isocyanides | Imidazo[1,2-a]pyridines | 42-87 | beilstein-journals.org |

| 2-Aminopyrazines | Various aldehydes | Various isocyanides | Imidazo[1,2-a]pyrazines | 12-48 | beilstein-journals.org |

Table 4: Examples of GBB-3CR for the Synthesis of Boron-Containing Imidazo[1,2-a]pyridines.

Passerini Three-Component Reaction (P3CR)

The Passerini three-component reaction (P-3CR) is one of the oldest known isocyanide-based multicomponent reactions, discovered by Mario Passerini in 1921. wikipedia.org It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org

The incorporation of this compound or related boronic acid-containing components into the P-3CR provides a direct route to α-acyloxy amides bearing a boronic acid moiety. nih.govresearchgate.netnih.govsemanticscholar.org These reactions are often facilitated by microwave irradiation and can be carried out in water, making the process more environmentally friendly. nih.govsemanticscholar.org This methodology allows for the efficient synthesis of a broad range of boron-containing α-acyloxyamides under mild conditions and in a short time frame. nih.gov

Mechanistic studies involving theoretical calculations (DFT/B3LYP/6-31G(d,p)) have been performed to understand how the isocyanide engages with either the protonated aldehyde group or the boronic acid group when a boron-containing aldehyde is used. researchgate.net Similarly, when a boron-containing carboxylic acid is used, the isocyanide can potentially attack the nitrilium intermediate or the boronic acid group. researchgate.net

| Carboxylic Acid Component | Carbonyl Component | Isocyanide Component | Product Type | Yield (%) | Reference |

| 4-Carboxyphenylboronic acid ester | Benzaldehyde | Cyclohexyl isocyanide | Boron-containing α-acyloxyamide | Not specified | nih.gov |

| Boron-containing carboxylic acids | Various aldehydes | Various isocyanides | Boron-containing α-acyloxyamides | Broad range | nih.gov |

| Masticadienonic acid | Various aldehydes | tert-Butyl isocyanide | Triterpenoid-derived α-acyloxycarboxamides | 25-79 | mdpi.com |

Table 5: Examples of P-3CR for the Synthesis of Boron-Containing α-Acyloxyamides.

Van Leusen Three-Component Imidazole (B134444) Synthesis (vL-3CR)

The Van Leusen three-component reaction (vL-3CR) is a powerful method for the synthesis of imidazoles. organic-chemistry.org This reaction typically involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgsemanticscholar.org The isocyanide functionality of this compound makes it a suitable component in this reaction, enabling the direct incorporation of a boronic acid group onto the imidazole scaffold.

In a typical vL-3CR involving this compound, an aldehyde and a primary amine react to form an aldimine in situ. This is followed by the addition of this compound, which acts as the isocyanide component. The reaction proceeds via a [3+2] cycloaddition of the isocyanide to the aldimine, followed by elimination of a sulfinic acid and subsequent aromatization to yield the imidazole ring. nih.gov This approach provides a straightforward route to 1,4,5-trisubstituted imidazoles bearing a boronic acid group, which can then be utilized in further synthetic transformations. semanticscholar.org The use of β-amino boronic esters as the amine component in the van Leusen reaction has also been explored, leading to the formation of unique boron-containing imidazole derivatives. unimi.it

Exploration of Novel Multicomponent Reaction Scaffolds

The dual reactivity of this compound has led to its exploration in various novel multicomponent reactions (MCRs) beyond the vL-3CR, allowing for the rapid construction of complex molecular architectures. nih.govnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov

This compound has been successfully employed in Ugi and Passerini-type reactions. nih.govresearchgate.net In the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. nih.gov By using this compound as the isocyanide component, a boronic acid moiety can be readily introduced into the resulting Ugi product. nih.gov

Similarly, the Passerini three-component reaction (P-3CR), which involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide, can also accommodate this compound. nih.govwikipedia.org The resulting products from these MCRs are highly functionalized and offer a platform for further diversification through reactions of the boronic acid group. nih.gov The ability to participate in these varied MCRs highlights the versatility of this compound as a building block for creating diverse chemical libraries. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The boronic acid functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling with Diverse Electrophiles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and various organic halides or pseudohalides. This compound serves as the organoboron partner in these reactions, allowing for the introduction of the isocyanophenyl group into a wide range of molecular frameworks. nih.gov

This compound readily couples with a variety of aryl and heteroaryl halides (e.g., bromides, iodides) and pseudohalides (e.g., triflates) under standard Suzuki-Miyaura conditions. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. The reaction exhibits broad substrate scope, allowing for the synthesis of a diverse array of biaryl and heteroaryl-aryl compounds containing an isocyanide functional group. This versatility is crucial for applications in medicinal chemistry and materials science, where the isocyanide can act as a ligand for metal complexes or be further transformed into other functional groups.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Electrophile | Product |

| Aryl Bromide | 4'-Isocyano-[1,1'-biphenyl]-4-carbonitrile |

| Heteroaryl Iodide | 2-(4-Isocyanophenyl)pyridine |

| Aryl Triflate | 4-Isocyano-1,1'-biphenyl |

This table is illustrative and represents the general types of products formed.

The catalytic cycle of the Suzuki-Miyaura coupling involving this compound follows the generally accepted mechanism, which consists of three key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl or heteroaryl halide/pseudohalide (R-X) to form a palladium(II) intermediate (R-Pd-X).

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-isocyanophenyl moiety) to the palladium(II) center, displacing the halide or pseudohalide. This step forms a new palladium(II) intermediate (R-Pd-Ar, where Ar is the 4-isocyanophenyl group).

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (R-Ar) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻). This anionic boronate is more readily able to transfer its organic group to the electrophilic palladium(II) center than the neutral boronic acid. Common bases used in these reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). The choice of base can significantly impact the reaction efficiency and is often dependent on the specific substrates and reaction conditions. unimi.it

Scope of Substrates and Reaction Conditions

The utility of this compound in MCRs has been demonstrated with a variety of substrates and under different reaction conditions. Studies have shown its compatibility with a range of aromatic and aliphatic amines, aldehydes, and carboxylic acids in reactions like the Ugi and Gröbcke-Blackburn-Bienaymé (GBB) three-component reactions (3CR). nih.gov For instance, the GBB-3CR can be performed at room temperature or under microwave conditions, often with the aid of a catalyst like scandium(III) triflate (Sc(OTf)₃). nih.gov

The scope of aldehydes includes formyl-phenylboronic acids, which generally react well. nih.gov However, the position of the formyl group on the phenylboronic acid can influence reactivity, with ortho-substituted derivatives showing lower efficiency compared to their meta or para counterparts. nih.gov This is likely due to steric hindrance that impedes the formation of the key Schiff base intermediate. nih.gov

In the context of photoredox-catalyzed MCRs, boronic acids can serve as alkylating agents. chemrxiv.org For example, a four-component reaction involving a boronic acid, a styrene (B11656) derivative, an aldehyde, and an amine can be achieved under blue light irradiation with a photocatalyst like 4CzIPN. chemrxiv.org This method allows for the synthesis of complex secondary amines. chemrxiv.org The reaction conditions for such transformations are typically mild, often conducted at room temperature or with gentle heating. chemrxiv.orgnih.gov

The following table summarizes the scope of selected multicomponent reactions involving boronic acids:

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref |

| Ugi-type 3CR | This compound, β-amino acids, formyl-phenylboronic acids | Microwave (100 °C, 1 h) | Lactams | nih.gov |

| GBB-3CR | This compound, 2-aminopyridine, isocyanide from alanine methyl ester | Sc(OTf)₃, r.t. or MW | GBB adduct | nih.gov |

| Photoredox 4-CR | Boronic acid, styrene derivative, aldehyde, amine | 4CzIPN, blue light | Complex secondary amines | chemrxiv.org |

| Passerini-type | Boronic acids, aldehydes, isocyanides | CHCl₃/pH = 8 buffer | α-Hydroxyketones | nih.gov |

Post-Synthetic Modification of MCR Adducts via Cross-Coupling

A significant advantage of incorporating the boronic acid moiety into MCR products is the potential for subsequent functionalization through cross-coupling reactions. The boronic acid group serves as a handle for introducing further molecular diversity. For example, the primary adducts from IMCRs containing a free boronic acid can undergo one-pot Suzuki-Miyaura cross-coupling reactions. nih.gov This strategy of late-stage functionalization allows for the rapid synthesis of complex, drug-like scaffolds. nih.gov

This approach is in contrast to traditional methods that often require the protection of the boronic acid group during the MCR, followed by deprotection and then coupling. The ability to directly use the unprotected boronic acid MCR adducts streamlines the synthetic process. nih.gov

Lewis Acid Catalysis by the Boronic Acid Moiety

Beyond its role as a reactive component in MCRs, the boronic acid group in this compound can function as a Lewis acid catalyst. researchgate.netnih.gov This catalytic activity stems from the electron-deficient nature of the boron atom, which can interact with and activate various functional groups. researchgate.net

Activation of Hydroxy Compounds

Boronic acids are effective catalysts for the activation of hydroxy-containing compounds. researchgate.netresearchgate.net They can form reversible covalent bonds with hydroxyl groups, leading to either electrophilic or nucleophilic activation depending on the substrate and reaction conditions. researchgate.netrsc.org

In one mode of activation, the boronic acid interacts with an alcohol to form a boronate ester. This process can make the alcohol a better leaving group, facilitating subsequent reactions. researchgate.net For instance, boronic acid catalysts can activate alcohols to form carbocation intermediates that can be trapped by nucleophiles in Friedel-Crafts-type reactions. researchgate.netrsc.org

Alternatively, the formation of a tetrahedral adduct between a boronic acid and a diol can increase the nucleophilicity of the diol, enabling it to react with electrophiles. researchgate.netrsc.org This dual mode of activation makes boronic acids versatile catalysts for a range of transformations involving alcohols. researchgate.net

Catalytic Roles in Dehydration and Condensation Reactions

The Lewis acidity of boronic acids makes them effective catalysts for dehydration and condensation reactions. researchgate.netnih.gov They can facilitate the removal of a water molecule, promoting the formation of new bonds. For example, boronic acids can catalyze the amidation of carboxylic acids with amines and the intramolecular condensation of dicarboxylic acids. researchgate.netscilit.com

Research has shown that appropriately positioned boronic acids can significantly accelerate Schiff base condensations, a type of condensation reaction, by orders of magnitude under physiological conditions. nih.gov This rate enhancement is crucial for applications such as in vivo labeling. nih.gov

Applications in Acylation, Alkylation, and Cycloaddition Reactions

The catalytic activity of boronic acids extends to a variety of other important organic transformations, including acylation, alkylation, and cycloaddition reactions. nih.gov

Acylation and Alkylation: In Friedel-Crafts reactions, boronic acids can catalyze the acylation and alkylation of aromatic rings. nih.govmasterorganicchemistry.com They activate the acylating or alkylating agent, facilitating electrophilic aromatic substitution. masterorganicchemistry.com

Cycloaddition Reactions: Boronic acids have been shown to catalyze cycloaddition reactions through Lewis acid activation of the reactants. nih.gov For example, they can promote the reactivity of unsaturated carboxylic acids in cycloaddition processes. nih.gov The use of isocyanides in [4+1] cycloaddition reactions is also a well-established method for synthesizing various five-membered heterocyclic compounds. rsc.org

Green Chemistry Perspectives in Organoboron Acid Catalysis

The use of organoboron acids as catalysts aligns well with the principles of green chemistry. nih.govmdpi.com Boronic acids are generally stable, have low toxicity, and can often be used in small, catalytic amounts. nih.govnih.gov Their ability to catalyze reactions under mild conditions and with high atom economy contributes to more sustainable chemical processes. researchgate.netrsc.org

Furthermore, some boronic acid-catalyzed reactions can be performed in environmentally benign solvents, including water, or even under solvent-free conditions, further enhancing their green credentials. nih.govmdpi.com The development of reusable and recoverable boron-based catalysts is an active area of research aimed at improving the sustainability of these synthetic methods. mdpi.com The use of catalysts like montmorillonite (B579905) K10, a green and recoverable catalyst, in the synthesis of thiadiazoles highlights this trend. mdpi.com

Other Chemical Transformations of this compound

The bifunctional nature of this compound, possessing both a Lewis acidic boronic acid group and a nucleophilic/electrophilic isocyanide group, allows for a diverse range of chemical transformations beyond its common use in cross-coupling reactions. This section explores the reactivity at both functional centers, specifically the reactions involving the isocyanide carbon and the formation of tetrahedral adducts at the boron center.

Reactions Involving Nucleophilic Attack at the Isocyanide Carbon

The isocyanide functional group (-N≡C) is characterized by its unique electronic structure, which allows it to react as both a nucleophile and an electrophile. The terminal carbon atom can be attacked by nucleophiles, particularly when activated. This reactivity is central to isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for rapidly building molecular complexity. unimi.it this compound can serve as a key building block in these reactions, bringing the boronic acid moiety into the final complex product scaffold. nih.gov

Key reaction types involving nucleophilic attack at the isocyanide carbon include:

Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini reactions are classic examples where the isocyanide is a crucial component. In the Ugi four-component reaction (Ugi-4CR), an amine and a carbonyl compound (aldehyde or ketone) first form an iminium ion. This electrophilic species is then attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is trapped by a carboxylate, which, after an acyl transfer (Mumm rearrangement), yields a stable α-acylamino amide product. The use of this compound in such reactions allows for the incorporation of a boronic acid group into complex, peptidomimetic structures. nih.govunimi.it

Palladium-Catalyzed Oxidative Coupling: The isocyanide group can be inserted into metal-carbon bonds. For instance, in a palladium-catalyzed process, an aryl-palladium species generated from the boronic acid can undergo insertion of the isocyanide. The resulting iminopalladium intermediate can then be attacked by a nucleophile, such as water. This leads to the formation of a carboxylic acid after hydrolysis, demonstrating a transformation of the isocyanide group into a carboxyl group. rsc.org

Radical Transnitrilation: While not a classic nucleophilic attack, radical additions to the isocyanide carbon represent another important transformation. For example, an aryl radical, which can be generated from an arylboronic acid, can add to an isocyanide. The resulting imidoyl radical intermediate can then eliminate a radical to form a nitrile. acs.orgrsc.org This process effectively transfers the cyano group.

The table below summarizes key transformations of the isocyanide group that are applicable to this compound.

| Reaction Type | Key Reagents | Nucleophile/Attacking Species | Product Type |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid | Amine/Carboxylic Acid (via intermediates) | α-Acylamino Amide nih.govunimi.it |

| Ugi-Azide Reaction | Amine, Carbonyl, Trimethylsilyl Azide | Azide (via intermediates) | Tetrazole Derivative unimi.it |

| van Leusen Reaction | Aldehyde, TosMIC | TosMIC (carbanion) | Imidazole Derivative unimi.it |

| Pd-Catalyzed Carboxylation | Pd Catalyst, Oxidant, H₂O | Water | Carboxylic Acid rsc.org |

| Radical Transnitrilation | Radical Initiator (e.g., Mn(OAc)₃), Trityl Isocyanide | Aryl Radical | Aryl Nitrile acs.orgorganic-chemistry.org |

Formation of Tetrahedral Boron Adducts

The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. This allows it to accept a pair of electrons from a Lewis base (nucleophile), causing a change in its geometry and hybridization. wikipedia.org In its native state, the boron in this compound is trigonal planar and sp² hybridized. Upon reacting with a nucleophile, it converts to an anionic, tetrahedral, sp³ hybridized boronate species. nih.govnih.gov This transformation is reversible and highly dependent on the pH of the solution and the nature of the nucleophile. nih.gov

The general equilibrium for this process in an aqueous medium is shown below: R-B(OH)₂ + H₂O ⇌ [R-B(OH)₃]⁻ + H⁺

This ability to form stable, reversible covalent adducts is a cornerstone of boronic acid chemistry and its application in medicinal chemistry and sensor technology. wikipedia.orgnih.gov

Interaction with Diols and Polols: Boronic acids readily form cyclic boronate esters with molecules containing 1,2- or 1,3-diol functionalities, such as sugars and polyphenols. This reaction is highly favorable and forms the basis for saccharide sensors. wikipedia.org For example, the green tea polyphenol epigallocatechin-3-gallate (EGCG) has been shown to form stable tetrahedral boronate adducts with the boronic acid group of the drug Bortezomib. nih.gov

Biological Significance: The mechanism of action for many boronic acid-based drugs involves the formation of a tetrahedral adduct with a nucleophilic amino acid residue, typically a serine or threonine, in the active site of an enzyme. wikipedia.orgnih.gov The drug Bortezomib, for instance, inhibits the 26S proteasome by forming a stable borate (B1201080) adduct with a key threonine residue. nih.gov This ability to mimic the tetrahedral transition state of enzyme-catalyzed reactions makes boronic acids effective enzyme inhibitors. nih.gov

Spectroscopic Characterization: The formation of tetrahedral boron adducts can be monitored using ¹¹B NMR spectroscopy. The trigonal planar boronic acid typically shows a broad signal around 28-30 ppm. Upon formation of a tetrahedral boronate adduct, this signal shifts upfield to a sharper peak in the range of 16-20 ppm. nih.gov

The table below summarizes the characteristics of tetrahedral adduct formation for boronic acids.

| Nucleophile Type | Adduct Type | Hybridization Change | Key Features |

| Hydroxide/Water | Acyclic Tetrahedral Boronate | sp² → sp³ | pH-dependent equilibrium; pKa of boronic acid is ~9, but pKa of the boronate complex is ~7. wikipedia.orgnih.gov |

| Diols (e.g., sugars, catechols) | Cyclic Boronate Ester | sp² → sp³ | Forms stable five- or six-membered rings; used in sensing applications. wikipedia.orgnih.gov |

| Amino Acids (e.g., Serine, Threonine) | Tetrahedral Adduct | sp² → sp³ | Reversible covalent inhibition of proteases and other enzymes. wikipedia.orgnih.gov |

| Diethanolamine | Bicyclic Boronate Ester (Prodrug) | sp² → sp³ | Used to create more stable, orally bioavailable prodrugs of boronic acid inhibitors. nih.gov |

Applications of 4 Isocyanophenyl Boronic Acid As a Versatile Building Block

In Complex Molecule and Natural Product Synthesis

The dual reactivity of (4-isocyanophenyl)boronic acid provides a powerful platform for the efficient construction of intricate molecular architectures. It enables chemists to introduce both boron-containing functionalities and complex organic frameworks in a streamlined fashion.

The use of phenylboronic acids in isocyanide-based multicomponent reactions (IMCRs) has emerged as a significant strategy for the rapid synthesis of drug-like scaffolds. nih.gov This approach allows for the direct incorporation of the boronic acid "warhead" into complex molecules, a feature of growing interest in medicinal chemistry for designing enzyme inhibitors and other bioactive compounds. nih.govmdpi.com For instance, the Ugi four-component reaction (U-4CR) utilizing a boronic acid-containing aldehyde, an amine, a carboxylic acid, and an isocyanide can generate complex peptidomimetic structures bearing a free boronic acid group in a single step. nih.gov

One notable example is the synthesis of spiroindole scaffolds, which are considered privileged structures in many natural products and bioactive compounds. nih.gov By employing a preformed cyclic imine (a spiroindoline) in a Ugi-type three-component reaction with a boronic acid and an isocyanide, researchers have successfully integrated the boronic acid functionality into this desirable framework. nih.gov This methodology demonstrates the broad compatibility of free boronic acid building blocks in multicomponent reactions, enabling short syntheses of complex molecules that would otherwise require lengthy, traditional methods. nih.gov Furthermore, the boronic acid moiety can serve as a handle for subsequent transformations, such as Suzuki cross-couplings, to further increase molecular complexity. nih.gov

Table 1: Synthesis of Drug-Like Scaffolds via Multicomponent Reactions

| Reaction Type | Key Components | Resulting Scaffold | Citation |

|---|---|---|---|

| Ugi 4-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Peptidomimetic with Boronic Acid | nih.gov |

| Ugi 3-Component Reaction | Spiroindoline, Boronic Acid, Isocyanide | Spiroindole with Boronic Acid | nih.gov |

The efficiency of multicomponent reactions makes them ideal for the assembly of diverse molecular libraries for high-throughput screening in drug discovery. nih.gov The ability to vary each of the four components in the Ugi reaction, for example, allows for the generation of a large number of distinct products from a relatively small set of starting materials. By using this compound as the isocyanide component, an entire library can be endowed with a boronic acid group, ready for screening or for further diversification through reactions like Suzuki coupling. nih.gov This strategy is highly valuable for medicinal chemistry projects, as it streamlines the process of creating complex molecular libraries that incorporate the synthetically versatile boronic acid handle. nih.gov

α-Aminoboronic acids and their derivatives are potent bioisosteres of α-amino acids and have garnered significant attention as effective inhibitors of various enzymes, including aminopeptidases and proteasomes. nih.govnih.gov These compounds are key components in several approved drugs. nih.govnih.gov The synthesis of optically active α-aminoboronic acid derivatives is a crucial goal in organic chemistry. nih.gov

While direct use of this compound in this context is not prominently documented, its isocyanide functionality represents a potential synthetic handle. Modern methods for preparing these derivatives include the copper-catalyzed enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters. nih.gov This approach provides a modular and efficient route to enantioenriched α-aminoboronic acid derivatives. nih.gov The kinetic profiles of these derivatives as enzyme inhibitors often show a slow-binding mechanism, where an initial rapid binding is followed by the formation of a stable, tetrahedral boronate species with the enzyme's active site. nih.gov The nature of the side chain at the α-carbon significantly influences the binding constants. nih.gov

Peptidomimetics, molecules that mimic the structure and function of peptides, are a major focus in drug development. The unique properties of boronic acid have been widely integrated with peptide structures to create novel therapeutic candidates. nih.gov this compound is particularly well-suited for this purpose through its application in the Ugi reaction. This reaction can be used to synthesize peptidomimetic structures where the isocyanide component dictates a part of the final molecule's backbone or side chain. nih.gov

For example, using diverse boronic acid building blocks, amino acids, and other components in Ugi reactions has led to the successful synthesis of various peptidomimetics. nih.gov Furthermore, boronic acids themselves have been used to mediate peptide modifications and cyclizations. nih.gov Efficient methods have been developed to incorporate boronic acids, such as o-(aminomethyl)phenylboronic acid, into peptides by alkylating secondary amines on a solid support or in solution, highlighting the chemical tractability of integrating this functionality into complex biomolecules. rsc.org

In Advanced Materials Science

The properties of the boronic acid group, particularly its ability to interact with diols, have been exploited in the field of materials science to create "smart" or responsive materials.

Boronic acid-containing polymers have proven valuable in a range of biomedical applications, including drug delivery and sensing platforms. researchgate.netnih.gov These polymers are often synthesized from monomers containing a boronic acid group, such as derivatives of acrylamide (B121943) or styrene (B11656). google.com A key synthetic method for creating well-defined boronic acid polymers is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.comrsc.org This technique allows for the direct polymerization of unprotected boronic acid monomers, yielding polymers with controlled molecular weights and architectures. google.com

Amphiphilic block copolymers, containing both a hydrophilic block and a boronic acid-functionalized block, can self-assemble in aqueous solutions to form nanoparticles or other structures. rsc.org For instance, a block copolymer of poly(2-lactobionamidoethyl methacrylate) and poly(3-acrylamidophenylboronic acid) was shown to form spherical nanoparticles. rsc.org These materials are often stimuli-responsive; the boronic acid-diol interaction is sensitive to pH and the concentration of sugars in the surrounding environment, allowing for the controlled release of encapsulated cargo like proteins. nih.govrsc.org This responsiveness makes them promising candidates for advanced drug delivery systems. nih.gov

Table 2: Synthesis of Functional Boronic Acid Polymers

| Monomer | Polymerization Method | Resulting Polymer Type | Key Feature | Citation |

|---|---|---|---|---|

| 3-Acrylamidophenylboronic acid (APBA) | RAFT | Homopolymer (pAPBA) | Water-soluble, boronic acid functionality | google.com |

| APBA and N,N-dimethylacrylamide (DMA) | RAFT | Amphiphilic Diblock Copolymer (pAPBA-b-pDMA) | pH and glucose-responsive self-assembly | google.com |

Creation of Optoelectronic and Photovoltaic Materials

While research into this compound for optoelectronics is still developing, the broader class of organoboron compounds is recognized for its potential in this field. mdpi.comrsc.org Boron-containing materials, including borinic acids and borazine (B1220974) derivatives, have shown promise for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comrsc.org The electron-deficient nature of the boron atom can influence the electronic properties of a molecule, making it a useful component in the design of materials with specific energy levels for charge transport. rsc.org

In the context of photovoltaics, boronic acid-functionalized self-assembled monolayers have been used to modify the surface of titanium dioxide, an electron transport layer in inverted polymer solar cells, leading to improved device performance. researchgate.net Furthermore, boron-doped carbon quantum dots have been synthesized and used as an additive in organic solar cells, resulting in an enhancement of the power conversion efficiency. nih.gov While not specific to the isocyano-functionalized variant, these examples highlight the potential of boronic acid-containing compounds in photovoltaic applications. nih.gov

Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Precursors

This compound is an ideal candidate for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org The boronic acid group can undergo condensation reactions to form boroxine (B1236090) or boronate ester linkages, which are common in COF synthesis. rsc.orgresearchgate.net The isocyano group can either be incorporated as a functional group within the pores of the framework or potentially participate in coordination with metal centers in MOFs.

The incorporation of boronic acid functionalities into MOFs and COFs is a strategy to create materials with a high affinity for cis-diol-containing molecules, such as sugars and certain nucleosides. researchgate.netnih.govresearchgate.netnih.gov This has led to the development of MOF- and COF-based materials for the selective enrichment and separation of these biomolecules. nih.govnih.gov For example, boronic acid-functionalized COFs have been used for the selective adsorption of cis-diol-containing compounds. researchgate.net In some cases, a "three-in-one" molecular design strategy has been used to synthesize COFs with dual linkages, simplifying the construction of these complex materials. oaepublish.com

| Framework Type | Role of this compound | Key Feature | Application | Reference |

| COF | Monomer for framework construction through boronic acid condensation. | Forms porous, crystalline polymers with tunable functionality. | Selective adsorption of molecules, catalysis. | rsc.orgresearchgate.net |

| MOF | Functional ligand for imparting specific binding properties. | Introduces boronate affinity for diol-containing molecules. | Selective enrichment of biomolecules. | researchgate.netnih.gov |

Supramolecular Assembly and Self-Organization

The ability of the boronic acid group to form hydrogen bonds and reversible covalent bonds makes this compound a valuable component in supramolecular chemistry. nih.gov The boronic acid moiety can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-ordered assemblies. nih.gov

Studies on the closely related 4-cyanophenylboronic acid have shown that it can form molecular complexes with various nitrogen-containing compounds, leading to the formation of exotic networks such as stacked layers, helical chains, and crossed ribbons. nih.govrsc.orgcitedrive.com The recognition patterns in these assemblies are often mediated by hydrogen bonds between the boronic acid group and nitrogen atoms. nih.govrsc.org This capacity for self-organization into complex, higher-order structures is a key area of research for developing new materials with unique properties.

In Chemical Biology and Molecular Recognition (excluding clinical data)

The specific reactivity of the boronic acid group with diols has positioned this compound and related compounds as powerful tools in chemical biology for the recognition of biologically important molecules. nih.govnih.gov

Development of Chemical Receptors for Molecular Recognition

Boronic acids are widely used in the design of synthetic receptors for the molecular recognition of saccharides and other polyol-containing compounds. nih.govnih.gov The formation of a stable, five- or six-membered cyclic ester between the boronic acid and a cis-diol is a highly specific interaction that can be used for sensing and detection. researchgate.net This is particularly useful for recognizing saccharides, which are challenging to differentiate due to their structural similarities. nih.gov

The binding event can be coupled to a signaling mechanism, such as a change in fluorescence, to create a sensor. The versatility of boronic acid chemistry allows for the fine-tuning of the receptor's properties, including its binding affinity and selectivity. nih.gov These synthetic receptors have been developed to target a range of biological molecules, including saccharides, polysaccharides, and even nucleic acids. nih.govresearchgate.net

Bioorthogonal Chemistry Applications (excluding biomedical efficacy)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Boronic acids, including derivatives like this compound, have emerged as valuable tools in this field, primarily for the site-selective modification of biomolecules. nih.gov

The unique reactivity of the boronic acid group makes it an excellent "handle" for bioorthogonal labeling. It can be exploited in several strategies for the site-selective labeling of proteins and other biomolecules. nih.gov One key strategy is the formation of boronic esters through the reaction between a boronic acid and a 1,2-cis-diol. nih.gov This allows for the specific targeting of glycoproteins or proteins that have been genetically engineered to contain a diol-bearing unnatural amino acid.

Another powerful approach involves the reaction between 2-formylphenylboronic acids and hydrazide derivatives to form stable boron-nitrogen heterocycles. nih.gov This reaction is exceptionally rapid and can be performed at near-stoichiometric amounts, making it highly efficient. The principles of this reaction suggest that a bifunctional reagent like this compound could be used in multi-step, orthogonal labeling strategies. The boronic acid could participate in one bioorthogonal reaction, while the isocyano group remains available for a subsequent, different type of chemical ligation. nih.gov

This compound is a prime candidate for integration into chemical probes designed for studying biological systems. In such probes, the boronic acid typically serves as the molecular recognition element, or "trigger," while another part of the molecule acts as a reporter.

For example, boronate-based probes have been developed for the detection of biological oxidants like hydrogen peroxide. frontiersin.org In these systems, the oxidant cleaves the boronate group, releasing a fluorescent or colorimetric reporter molecule. The this compound framework could be used to construct such probes, where the isocyano group could be used to attach the probe to a specific cellular location or protein before the sensing event occurs.

Similarly, peptidic probes tagged with boronic acid have been created to detect specific analytes, such as sialic acid, which is often overexpressed on the surface of cancer cells. nih.gov The boronic acid binds to the sialic acid, and an associated fluorophore signals the event. The isocyano group on the phenyl ring provides a convenient point for attaching such a probe to a peptide backbone or another molecular scaffold.

Computational and Spectroscopic Characterization of 4 Isocyanophenyl Boronic Acid and Its Adducts

Structural Elucidation and Conformational Analysis

The structure and conformation of arylboronic acids are foundational to their reactivity and interactions. These aspects are primarily investigated through X-ray crystallography and various spectroscopic methods.

X-Ray Crystallographic Studies of Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. Although a crystal structure for (4-isocyanophenyl)boronic acid itself is not available, extensive studies on phenylboronic acid and its substituted derivatives provide a robust model for its expected solid-state behavior.

Arylboronic acids commonly crystallize as hydrogen-bonded dimers. researchgate.netacs.org In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups, forming a characteristic eight-membered ring. This dimeric motif is a recurring feature in the crystal engineering of boronic acids. acs.org

The conformation of the boronic acid group, –B(OH)₂, relative to the phenyl ring is a key structural feature. Studies on compounds like 1,3-phenylenediboronic acid show that the boronic acid groups are often twisted out of the plane of the phenyl ring. mdpi.com The specific orientation of the two hydroxyl groups can be described as syn or anti. For example, in molecular complexes of 4-cyanophenylboronic acid, the –B(OH)₂ moiety is typically found in a syn-anti conformation. nih.gov The interplay of steric and electronic effects from the substituent at the para-position, in this case, the isocyano group, would influence the final solid-state conformation and packing.

Spectroscopic Techniques (e.g., NMR, IR) for Structural Confirmation

Spectroscopic methods are essential for confirming the structure of molecules in various states. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide information about the hydrogen and carbon framework of the molecule. For arylboronic acids, the aromatic protons typically appear in the range of 7.0-8.5 ppm.

¹¹B NMR is especially useful for studying boronic acids as it directly probes the boron nucleus. nih.gov The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom. Trigonal (sp²-hybridized) boronic acids typically show a broad signal in the range of +27 to +30 ppm. Upon forming a tetrahedral (sp³-hybridized) boronate ester or adduct, this signal shifts significantly upfield to a range of +5 to +13 ppm. nih.gov This clear distinction allows for the convenient monitoring of reactions and binding events at the boron center.

| Nucleus | Hybridization of Boron | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹¹B | sp² (Boronic Acid) | +27 to +30 |

| ¹¹B | sp³ (Boronate Ester/Adduct) | +5 to +13 |

| ¹H | Aromatic (Ar-H) | ~7.0 - 8.5 |

| ¹H | Hydroxyl (B-OH) | Variable, often broad |

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most distinct feature would be the stretching vibration of the isocyanide (–N≡C) group. Isocyanides exhibit a strong and sharp absorption band in the region of 2165–2110 cm⁻¹. wikipedia.org This peak is a clear diagnostic marker for the presence of the isocyano functionality.

Other important vibrations include the O-H stretch of the boronic acid, which typically appears as a broad band around 3600-3200 cm⁻¹, and the B-O stretching vibration, found in the 1390-1310 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present. The specific positions of these bands can be influenced by hydrogen bonding and the electronic effects of the substituents. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Isocyanide (–N≡C) | Stretch | 2165 - 2110 |

| Hydroxyl (O–H) | Stretch | 3600 - 3200 (broad) |

| Boron-Oxygen (B–O) | Stretch | 1390 - 1310 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

Theoretical and Computational Chemistry

Computational methods provide deep insights into the electronic structure, reactivity, and dynamic behavior of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to predict molecular geometries, electronic properties, and vibrational frequencies. nih.govtandfonline.com For arylboronic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately model their structure and energetics. nih.govlodz.pl

Studies on analogous molecules like 3-cyanophenylboronic acid have used DFT to determine key structural parameters and electronic properties. longdom.org Such calculations can predict bond lengths, bond angles, and dihedral angles, which generally show good agreement with experimental data from X-ray crystallography. tandfonline.com

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and electronic excitation properties. longdom.org For substituted phenylboronic acids, this gap is typically calculated to be in the range of 5-6 eV. longdom.org DFT also allows for the simulation of IR and NMR spectra, aiding in the assignment of experimental signals. nih.gov

| Parameter | Calculated Value | Method |

|---|---|---|

| B-O Bond Length | ~1.37 Å | B3LYP/6-311++G(d,p) |

| B-C Bond Length | ~1.56 Å | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.66 eV | B3LYP/6-311++G(d,p) |

Data sourced from a study on 3-cyanophenylboronic acid, a structural isomer of the titular compound. longdom.org

Molecular Dynamics Simulations of Interactions and Transformations

Understanding Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)

The boronic acid functional group is an excellent participant in hydrogen bonding, acting as both a hydrogen bond donor (through its -OH groups) and an acceptor. researchgate.net This dual nature drives the formation of extensive and predictable supramolecular assemblies. acs.org

As established by X-ray crystallography, the primary intermolecular interaction is the formation of cyclic dimers via O-H···O hydrogen bonds. researchgate.netacs.org These dimeric units can then be further connected into larger networks, such as chains or sheets, through additional hydrogen bonds. researchgate.net

Future Research Directions and Emerging Paradigms

Expansion of Multicomponent Reaction Scope

The dual reactivity of (4-isocyanophenyl)boronic acid makes it an exceptional component in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for rapidly generating molecular complexity. nih.gov Research has demonstrated its compatibility in a wide array of IMCRs, including the Ugi and Passerini reactions, to produce complex peptidomimetics and other scaffolds. nih.govnih.gov

Future work will likely focus on expanding the portfolio of IMCRs that can incorporate this bifunctional reagent. This includes exploring less common or entirely new MCRs to access novel heterocyclic systems. The unprotected boronic acid moiety's ability to participate in these reactions without prior protection simplifies synthetic routes, a significant advantage over traditional methods. nih.gov A key area of investigation will be the development of one-pot sequences where the initial MCR product, still containing the boronic acid group, undergoes subsequent transformations like Suzuki-Miyaura cross-couplings. nih.gov This strategy allows for the rapid construction of highly diverse and complex molecular libraries from simple starting materials.

Table 1: Examples of Isocyanide-Based Multicomponent Reactions (IMCRs) Utilizing Boronic Acid Building Blocks nih.govnih.gov

| Reaction Type | Description | Resulting Scaffold |

| Ugi four-component reaction (U-4CR) | A reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. | α-acylamino carboxamide derivatives. |

| Passerini three-component reaction (P-3CR) | A reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide. | α-acyloxy carboxamides. |

| Ugi tetrazole variation (UT-4CR) | A variant of the Ugi reaction using hydrazoic acid (often generated in situ) as the acidic component. | Tetrazole derivatives. |

| Gröbcke-Blackburn-Bienaymé (GBB-3CR) | A three-component reaction of an amine, an aldehyde, and an isocyanide to form fused imidazole (B134444) heterocycles. | Imidazo[1,2-a]pyridines and related structures. |

| Ugi-Lactamization (UL-3CR) | An Ugi reaction utilizing an amino acid as one component, leading to the formation of lactam rings. | β- and γ-lactams. |

Rational Design of Next-Generation Catalysts

The unique electronic and structural properties of this compound make it an intriguing candidate for the rational design of novel catalysts. The boronic acid group can act as a Lewis acid or a Brønsted acid promoter, while the isocyanide can coordinate to metal centers, making it a versatile bifunctional ligand. rsc.orgresearchgate.net

Future research is directed towards designing catalysts where both functionalities work in concert. For instance, a metal complex coordinated through the isocyanide could bring a catalytic metal center into proximity with a substrate activated by the boronic acid moiety, enabling unique reactivity and selectivity. Research into boronic acid catalysis has shown that these molecules can activate hydroxyl groups for various transformations, including amidation and cycloadditions, under mild conditions. rsc.orgnih.gov Immobilizing this compound or its derivatives within polymer microgels or other supports could lead to recyclable and tunable catalytic systems. nih.gov The catalytic activity of such systems can sometimes be modulated by external stimuli, offering a "smart" catalyst approach that could surpass the efficiency of homogeneous catalysts. nih.gov

Advanced Materials with Tailored Functionalities

This compound serves as a valuable building block for creating advanced materials with specific, tailored functions. Its rigid phenyl core and two reactive ends allow for its incorporation into polymeric structures, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). nih.govresearchgate.net

The boronic acid group is particularly useful for creating materials that respond to the presence of diol-containing molecules, such as saccharides. researchgate.net This has led to the development of:

Sensing Materials: Polymers or MOFs functionalized with this compound can be designed to exhibit a detectable signal (e.g., fluorescence, color change) upon binding to glucose or other sugars. nih.gov

Self-Healing Polymers: The reversible covalent interaction between boronic acids and diols can be harnessed to create dynamic polymer networks capable of self-healing.

Affinity Separation Materials: Materials incorporating boronic acids are used for the specific capture and enrichment of glycoproteins and other diol-containing biomolecules from complex mixtures. nih.gov

Future work will explore the creation of multifunctional materials where the isocyanide group is used for post-synthetic modification, allowing for the introduction of additional functionalities after the initial material has been formed. For example, a MOF built with this compound could have its pores lined with isocyanide groups, which could then be used to anchor catalytic metal nanoparticles or other functional molecules.

Novel Probes for Chemical Biology Studies (excluding clinical applications)

In the field of chemical biology, there is a continuous need for molecular probes that can detect and visualize biological molecules and processes in a non-invasive manner. The boronic acid moiety's ability to form stable, yet reversible, covalent bonds with 1,2- and 1,3-diols makes it an ideal recognition element for carbohydrates, which are abundant on cell surfaces and play crucial roles in biological recognition events. nih.gov

This compound can be incorporated into fluorescent probes for the detection of specific carbohydrates or glycans on cell surfaces. bath.ac.uk Furthermore, arylboronic acids are known to react rapidly with reactive oxygen species (ROS) like hydrogen peroxide and peroxynitrite. nih.gov This reactivity allows for the design of probes that can monitor oxidative stress within cells in real-time.

Future directions in this area include:

Multiplexed Sensing: Developing probes that can simultaneously detect multiple analytes (e.g., a specific sugar and a ROS) by incorporating different responsive units.

Targeted Probes: Attaching the this compound-based probe to a molecule that targets a specific cellular organelle, such as the mitochondria, to study localized biological events. nih.gov

Dynamic Probes: Creating probes that can report on the activity of enzymes that modify carbohydrates, providing insights into metabolic pathways.

Table 2: Applications of Boronic Acid-Based Probes in Chemical Biology nih.govnih.govmdpi.com

| Target Analyte | Principle of Detection | Potential Research Application |

| Saccharides (e.g., glucose) | Reversible boronate ester formation with cis-diols, often coupled to a fluorescent reporter. | Mapping glycan distribution on cell surfaces; studying carbohydrate metabolism. |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid to a phenol, leading to a change in fluorescence. | Monitoring oxidative stress in cells under various stimuli. |

| Glycoproteins | Affinity capture via boronate ester formation with the glycan portions of proteins. | Profiling changes in the glycoproteome; isolating specific glycoproteins for study. |

| Gram-Positive Bacteria | Binding to the thick, saccharide-rich peptidoglycan layer on the bacterial cell surface. | Developing tools for bacterial labeling and detection in research settings. |

Integration with Automated Synthesis and High-Throughput Experimentation

The robustness and versatility of reactions involving this compound make it well-suited for integration into modern automated synthesis platforms and high-throughput experimentation (HTE) workflows. researchgate.net Automated synthesis enables the rapid production of large libraries of compounds, which is essential for drug discovery and materials science. nih.govsynplechem.com

The use of this compound in IMCRs is particularly amenable to automation. By systematically varying the other components of the reaction (aldehydes, amines, carboxylic acids), vast and diverse libraries of boronic acid-containing compounds can be generated with minimal manual intervention. researchgate.net These libraries can then be screened for biological activity or material properties using HTE techniques. medchemexpress.comnih.gov For example, a 96-well plate functionalized with boronic acids has been developed for high-throughput sample preparation in pharmacokinetic studies of glycosides. rsc.org

Future progress will involve developing fully autonomous platforms that can not only synthesize libraries based on this compound but also perform the screening and use the resulting data to design the next generation of compounds with improved properties. nih.gov This closed-loop approach, combining automated synthesis with artificial intelligence, promises to dramatically accelerate the pace of discovery in both medicine and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Isocyanophenyl)boronic acid derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Derivatives of arylboronic acids like this compound are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or functionalization of pre-existing boronic acid scaffolds. For example, sulfonamide-substituted analogs (e.g., (4-(ethylsulfonamido)phenyl)boronic acid) are synthesized by reacting boronic acids with sulfonyl chlorides in the presence of a base (e.g., sodium carbonate) to facilitate nucleophilic substitution . Reaction conditions such as temperature (60–100°C), solvent polarity, and base strength are critical for optimizing yield and minimizing side reactions like boroxine formation.

Q. How can researchers characterize boronic acid-diol interactions in aqueous solutions, and what factors affect binding specificity?

- Methodological Answer : Surface plasmon resonance (SPR) spectroscopy and fluorescence-based assays are widely used to quantify binding constants (Kd) and specificity. For instance, SPR studies with AECPBA (a boronic acid derivative) revealed that buffer composition (e.g., phosphate vs. borate) significantly impacts selectivity by modulating secondary non-specific interactions . Additionally, pH (8.5–10) is critical for stabilizing the tetrahedral boronate-diol complex, as demonstrated in glycoprotein binding experiments .

Q. What analytical techniques are suitable for verifying the structural integrity of boronic acid derivatives, particularly avoiding artifacts from dehydration/cyclization?

- Methodological Answer : Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is effective but requires derivatization (e.g., esterification with diols like 2,3-butanedione) to prevent boroxine formation. Derivatization stabilizes the boronic acid moiety, enabling accurate molecular weight determination . Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>11</sup>B NMR, is also used to confirm boron hybridization (trigonal vs. tetrahedral) in solution .

Advanced Research Questions

Q. How can stopped-flow kinetics elucidate the transient binding dynamics of this compound with diols in physiological conditions?

- Methodological Answer : Stopped-flow fluorescence experiments allow real-time measurement of binding kinetics (e.g., kon, koff). For arylboronic acids, kon values follow the trend D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity . Researchers should use buffered solutions (pH 7.4) and a fluorophore-quencher pair (e.g., dansylamide) to track rapid equilibration (seconds to minutes). Data analysis requires fitting to a two-state binding model to extract rate constants .

Q. What strategies minimize non-specific interactions when designing boronic acid-based glycoprotein sensors?

- Methodological Answer : Non-specific binding (e.g., hydrophobic interactions) can be mitigated by:

- Surface engineering : Immobilizing boronic acids on hydrophilic matrices (e.g., carboxymethyl dextran) to reduce protein adsorption .

- Buffer optimization : Using competitive diols (e.g., sorbitol) in wash buffers to displace weakly bound proteins .

- Structural modification : Introducing polar substituents (e.g., sulfonamide groups) to enhance water solubility and reduce aggregation .

Q. How can computational methods like QSAR and machine learning guide the design of boronic acid derivatives for targeted applications?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models using Mordred descriptors (e.g., topological, electronic) enable predictive screening. A data-driven workflow involves:

- Chemical space mapping : Principal component analysis (PCA) of 5,136 boronic acids to identify structural clusters .

- k-means clustering : Selecting representative compounds from each cluster to maximize diversity while prioritizing in-house availability .

- Docking simulations : Validating interactions with target diols (e.g., cancer-associated glycans) to prioritize synthesis .

Q. What methodologies enable the use of this compound in in vivo imaging of cell-surface glycans?

- Methodological Answer : Fluorescent conjugates of boronic acids (e.g., tagged with Cy5 or FITC) can target overexpressed glycans on cancer cells. Key steps include:

- Probe design : Attaching fluorophores via spacer arms (e.g., PEG) to minimize steric hindrance .

- Selectivity validation : Competitive assays with free diols (e.g., fructose) to confirm specificity .

- In vivo imaging : Intravenous administration in murine models, followed by fluorescence tomography to track accumulation in tumor tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.